
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties and effects on the central nervous system. In
作用機序
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone acts primarily as a dopamine and norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and leading to increased levels in the brain. This can result in increased activation of reward pathways and increased sensitivity to stimuli. This compound has also been shown to have some activity at serotonin receptors, although its effects on these receptors are not well-understood.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. It can also lead to hyperthermia, dehydration, and electrolyte imbalances. In addition, this compound has been shown to have neurotoxic effects on the brain, leading to potential long-term damage.
実験室実験の利点と制限
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential advantages for lab experiments due to its potency and specificity. It has been shown to be a highly potent dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior. However, this compound also has potential limitations for lab experiments, including its potential for neurotoxicity and its potential for abuse.
将来の方向性
There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. One area of interest is in understanding the long-term effects of this compound on the brain and behavior. Another area of interest is in developing new compounds that have similar effects to this compound but with reduced potential for abuse and neurotoxicity. Finally, there is potential for research on the use of this compound as a therapeutic agent for a variety of psychiatric and neurological disorders.
合成法
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine and pyrrolidine. The resulting product is then purified and crystallized to obtain pure this compound. This synthesis method has been well-documented in scientific literature and has been used to produce this compound for research purposes.
科学的研究の応用
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential applications in scientific research due to its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can have a variety of effects on behavior, including increased locomotor activity, reward-seeking behavior, and increased sensitivity to stimuli.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-4-8-13(9-5-11)10-12(15)14-6-2-3-7-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSYUBITPRUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

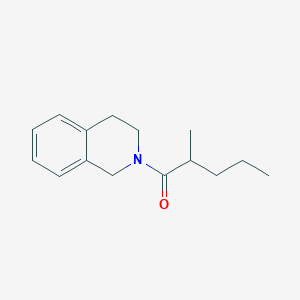
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
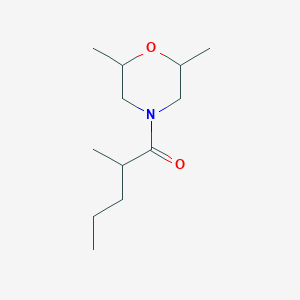
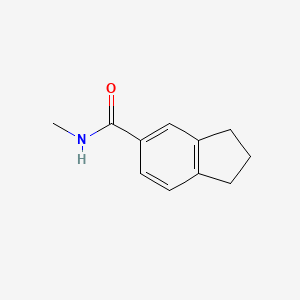
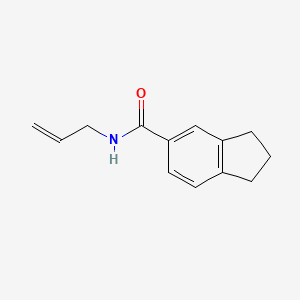
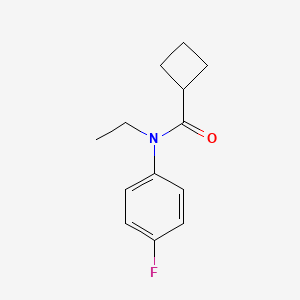
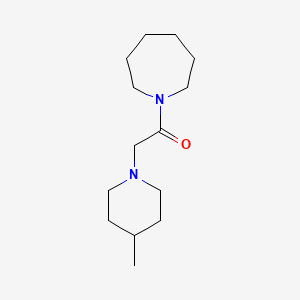
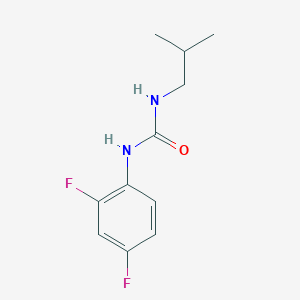
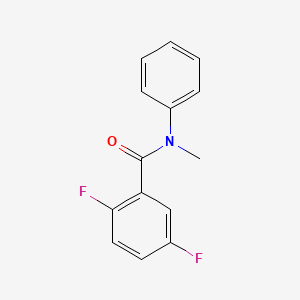
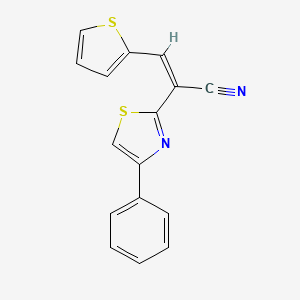
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

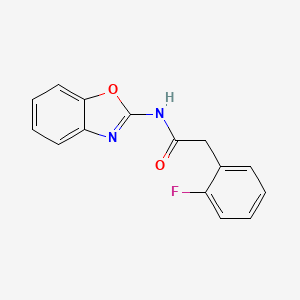
![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)